molecular formula C5H8O3 B13341640 4-Hydroxypent-4-enoic acid

4-Hydroxypent-4-enoic acid

Cat. No.: B13341640
M. Wt: 116.11 g/mol
InChI Key: GUOMOOPSVWPWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxypent-4-enoic acid is an organic compound with the molecular formula C5H8O3 It is a derivative of pentenoic acid, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of the pentenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxypent-4-enoic acid can be synthesized through several methods. One common approach involves the hydroxylation of pentenoic acid derivatives. For instance, the hydroxylation of 4-pentenoic acid using appropriate oxidizing agents can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The process may include the use of catalysts such as palladium or platinum to facilitate the hydroxylation reaction under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxopent-4-enoic acid.

    Reduction: The double bond in the compound can be reduced to form 4-hydroxypentanoic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products Formed:

    Oxidation: 4-Oxopent-4-enoic acid.

    Reduction: 4-Hydroxypentanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxypent-4-enoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxypent-4-enoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group and the double bond in the compound allow it to participate in a range of biochemical reactions. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions, influencing metabolic pathways .

Comparison with Similar Compounds

    4-Pentenoic acid: Lacks the hydroxyl group present in 4-hydroxypent-4-enoic acid.

    2-Hydroxy-pent-4-enoic acid: Has the hydroxyl group on the second carbon instead of the fourth.

    3-Hydroxy-pent-4-enoic acid: Has the hydroxyl group on the third carbon.

Uniqueness: this compound is unique due to the specific positioning of the hydroxyl group on the fourth carbon, which imparts distinct chemical properties and reactivity compared to its isomers .

Properties

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

4-hydroxypent-4-enoic acid

InChI

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h6H,1-3H2,(H,7,8)

InChI Key

GUOMOOPSVWPWPY-UHFFFAOYSA-N

Canonical SMILES

C=C(CCC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.